1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one
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Overview
Description
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is an organic compound with the molecular formula C8H11BrO. It is a derivative of bicyclo[1.1.1]pentane, a highly strained bicyclic hydrocarbon. This compound is notable for its unique structure, which includes a bromine atom and a ketone functional group attached to a bicyclo[1.1.1]pentane core .
Preparation Methods
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one typically involves the functionalization of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane core are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This approach involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved .
Comparison with Similar Compounds
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is unique due to its bicyclo[1.1.1]pentane core, which imparts significant strain and three-dimensional character to the molecule. Similar compounds include:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
[1.1.1]Propellane: Another highly strained bicyclic compound used in similar applications.
Bicyclo[1.1.0]butane: A related compound with a different ring structure.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C8H11BrO |
---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C8H11BrO/c9-5-7(10)4-8-1-6(2-8)3-8/h6H,1-5H2 |
InChI Key |
IKLQDAVAUKOSPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CC(=O)CBr |
Origin of Product |
United States |
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